
Epiandrosterone b-D-glucuronide
Overview
Description
Epiandrosterone b-D-glucuronide is a steroid glucuronide conjugate, which means it is a steroid molecule linked to a glucuronic acid moiety. This compound is a metabolite of epiandrosterone, a steroid hormone with weak androgenic activity. This compound is primarily found in human urine and is used as a biomarker for various physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epiandrosterone b-D-glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the conjugation of epiandrosterone with glucuronic acid under optimized conditions, followed by purification using solid-phase extraction . Another method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of steroid hormone glucuronides in human urine .
Industrial Production Methods
The industrial production of this compound typically involves the use of 4-androstenedione as a raw material. The reaction conditions are mild, making the process suitable for large-scale production. The method involves the synthesis of epiandrosterone, which is then conjugated with glucuronic acid to form this compound .
Chemical Reactions Analysis
Hydrolysis (Deconjugation)
The glucuronide moiety is cleaved via β-glucuronidase enzymes , a critical step in urinary steroid analysis for sports doping tests .
Key Hydrolysis Agents
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E. coli β-glucuronidase :
-
H. pomatia Enzymes :
Hydrolysis Efficiency Comparison
Enzyme Source | Glucuronide Cleavage Efficiency | Sulfate Cleavage Efficiency |
---|---|---|
E. coli | High (90–100%) | None |
H. pomatia | Moderate (70–80%) | High |
Enzymatic deconjugation is essential for liberating free epiandrosterone prior to derivatization for gas chromatography–mass spectrometry (GC-MS) .
Analytical Derivatization
Post-hydrolysis, free epiandrosterone undergoes derivatization to enhance volatility for GC-MS analysis. Common methods include:
Derivatization Protocols
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Silylation :
-
Oxime Formation :
Typical Workflow
Stability and Metabolic Context
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Conjugation Specificity : Epiandrosterone is primarily excreted as a sulfate (100%) in normal physiology but forms glucuronides under specific conditions, such as doping with 5α-androstane-3β,17β-diol .
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Ethanol Interaction : Alcohol consumption alters the sulfate-to-glucuronide ratio, complicating doping test interpretations .
Synthetic and Analytical Challenges
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Isomer Differentiation : Epiandrosterone glucuronide must be distinguished from androsterone glucuronide via chromatographic retention times or MS/MS fragmentation .
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Deuterated Standards : Stable isotope-labeled analogs (e.g., d5-epiandrosterone glucuronide) are synthesized for quantitative MS applications .
Scientific Research Applications
Pharmacological Applications
EpiA-G plays a crucial role in the pharmacokinetics of androgens. It is primarily involved in the metabolism and excretion of steroids, facilitating the elimination of these compounds from the body. The glucuronidation process enhances water solubility, allowing for easier renal excretion.
Table 1: Metabolism of Epiandrosterone and Related Compounds
Compound | Metabolite | Glucuronidation Efficiency (%) | Reference |
---|---|---|---|
Epiandrosterone | Epiandrosterone β-D-G | 90% | |
Testosterone | Testosterone β-D-G | 13% | |
Androstenedione | Androsterone β-D-G | 55.3% |
Sports Drug Testing
EpiA-G has been identified as a crucial biomarker in anti-doping analyses. Its presence in urine samples is indicative of the use of anabolic steroids, particularly since it can accumulate in significant amounts following steroid administration. The World Anti-Doping Agency (WADA) has developed protocols for detecting EpiA-G to monitor athletes for potential doping violations.
Case Study: Detection of EpiA-G in Athletes
In a study involving urine samples from athletes, EpiA-G was detected alongside other steroid metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results demonstrated that athletes who had administered testosterone showed elevated levels of EpiA-G, confirming its utility as a reliable marker for testosterone abuse in sports .
Endocrine Research
Research has shown that EpiA-G can serve as an important tool for studying endocrine disorders and hormonal imbalances. Its levels can provide insights into the metabolic pathways of androgens and their effects on various physiological processes.
Table 2: Clinical Significance of Epiandrosterone β-D-Glucuronide
Condition | Observed Changes in EpiA-G Levels | Implications |
---|---|---|
Hypogonadism | Increased levels post-treatment | Indicates effective metabolism |
Hormonal therapies | Fluctuating levels during treatment | Monitoring therapy effectiveness |
Adrenal insufficiency | Elevated levels | Reflects adrenal function |
Analytical Techniques
The analysis of EpiA-G is primarily conducted through advanced techniques such as LC-MS/MS and NMR spectroscopy. These methods allow for precise quantification and characterization of this glucuronide, enhancing its application in both clinical and research settings.
Case Study: Metabolomic Profiling
In a comprehensive study involving over 14,000 individuals, metabolomic profiling revealed significant insights into adrenal suppression linked to altered levels of EpiA-G. This underscores the compound's relevance in understanding metabolic responses to various treatments .
Mechanism of Action
Epiandrosterone b-D-glucuronide exerts its effects by interacting with androgen receptors. It is a weak androgen and is involved in the metabolism of testosterone and dihydrotestosterone. The compound is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone. It can also be produced from natural steroids such as androstanediol and androstanedione .
Comparison with Similar Compounds
Similar Compounds
- Androsterone Glucuronide
- Etiocholanolone Glucuronide
- Dihydrotestosterone Glucuronide
- Dehydroepiandrosterone Glucuronide
- Testosterone Glucuronide
Uniqueness
Epiandrosterone b-D-glucuronide is unique due to its specific metabolic pathway and its role as a biomarker for steroid metabolism. Unlike other steroid glucuronides, it has a prolonged detectability, making it valuable in anti-doping tests .
Biological Activity
Epiandrosterone β-D-glucuronide (EpiA-G) is a steroid glucuronide formed from epiandrosterone, a naturally occurring androgen. This compound is notable for its role in steroid metabolism and its potential biological activities, which have implications in pharmacology, endocrinology, and doping analysis.
Metabolism and Formation
Epiandrosterone undergoes extensive metabolism in the liver, where it is converted into various glucuronides, including EpiA-G. The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) is primarily responsible for this glucuronidation process. Variations in UGT2B17 expression can influence the levels of EpiA-G in circulation, which may have significant implications for testosterone metabolism and related pathologies such as prostate cancer and obesity .
Pharmacological Effects
Epiandrosterone and its glucuronides, including EpiA-G, have been studied for their potential effects on various biological systems:
- Androgen Receptor Activity : EpiA-G has been shown to exhibit weak androgenic activity. While it does not bind strongly to androgen receptors compared to testosterone, it may still exert some biological effects through alternative pathways or as a prohormone .
- Neuroprotective Effects : Some studies suggest that metabolites of DHEA (dehydroepiandrosterone), including EpiA-G, may have neuroprotective properties. They can potentially reduce neurotoxicity and promote neurogenesis by modulating inflammatory responses in the brain .
- Impact on Immune Response : EpiA-G has been observed to influence cytokine levels, reducing pro-inflammatory markers such as TNFα and IL-6 at specific concentrations. This suggests a role in modulating immune responses .
Case Studies
- Doping Analysis : EpiA-G plays a critical role in doping control, particularly in sports. Its presence in urine can indicate the use of anabolic steroids. The ratio of testosterone glucuronides to epitestosterone glucuronides (T/E ratio) is often monitored, with EpiA-G being a significant metabolite contributing to these ratios .
- Clinical Observations : In studies involving hypogonadal men treated with testosterone, the levels of EpiA-G were significantly altered post-treatment, indicating its importance in assessing testosterone therapy efficacy and safety. The variability in glucuronidation due to genetic polymorphisms further complicates this assessment .
Table 1: Comparison of Biological Activities of Epiandrosterone and Its Glucuronides
Compound | Androgenic Activity | Neuroprotective Effects | Immune Modulation |
---|---|---|---|
Epiandrosterone | Moderate | Yes | Yes |
Epiandrosterone β-D-glucuronide (EpiA-G) | Weak | Potentially | Yes |
Testosterone | High | Yes | Yes |
Table 2: Enzymatic Conversion Rates of Steroids by UGT2B17
Steroid | Conversion Rate (%) |
---|---|
Dehydroepiandrosterone | 90 |
Epiandrosterone | 84 |
Testosterone | 50 |
Androstenedione | 48 |
Q & A
Basic Research Questions
Q. What is the role of Epiandrosterone b-D-glucuronide in steroid metabolism studies?
this compound is primarily used as a biomarker and reference standard for analyzing steroid metabolism, particularly in drug testing and doping control. Methodologically, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its precise quantification in biological matrices like urine or serum. This technique ensures high sensitivity and specificity, minimizing interference from structurally similar metabolites .
Q. What are the standard protocols for synthesizing this compound?
Synthesis often involves radiolabeling techniques, such as the deuteration of the androsterone backbone to create stable isotopologues (e.g., 2,2,3,4,4-d5-androsterone-b-D-glucuronide). This process enables its use as an internal standard in mass spectrometry, improving quantification accuracy by correcting for matrix effects .
Q. Which detection methods are validated for this compound in histochemical assays?
Chromogenic substrates like 5-bromo-4-chloro-3-indolyl-b-D-glucuronide (X-gluc) are widely used in GUS staining to visualize glucuronidase activity in tissues. Post-incubation, samples are discolored with ethanol to remove background interference, ensuring clear visualization of enzymatic activity .
Q. How is the purity of synthesized this compound validated?
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry further verifies molecular weight and isotopic integrity, adhering to guidelines for characterizing new compounds .
Advanced Research Questions
Q. How should experimental designs be optimized for quantifying this compound in complex biological matrices?
Incorporate stable isotopically labeled internal standards (SIL-IS) to normalize extraction efficiency and ionization variability in LC-MS/MS. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to free conjugated metabolites, followed by solid-phase extraction to reduce matrix interference. Statistical controls, such as the Benjamini-Hochberg procedure, should be applied to manage false discovery rates in high-throughput datasets .
Q. What strategies resolve discrepancies in reported quantification values across studies?
Discrepancies often arise from differences in hydrolysis efficiency, calibration standards, or instrument sensitivity. To address this, cross-validate methods using inter-laboratory comparisons and harmonized protocols. Statistical frameworks like mixed-effects models can account for batch variability, while meta-analyses should prioritize studies with transparent methodological reporting .
Q. How can CRISPR/Cas9 systems be integrated into studies of glucuronidation pathways?
Design CRISPR constructs targeting UDP-glucuronosyltransferase (UGT) genes to knockout or overexpress specific isoforms. Use promoter-reporter systems (e.g., Glu-B promoter-driven GUS assays) to monitor transcriptional activity. Post-editing, validate glucuronide profiles using LC-MS/MS and correlate with phenotypic changes in metabolic flux .
Q. What are best practices for statistical analysis in multi-omic studies involving glucuronides?
Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg correction) to adjust for multiple comparisons in transcriptomic or metabolomic datasets. For longitudinal studies, use mixed linear models to account for intra-subject variability. Transparently report effect sizes, confidence intervals, and p-values to facilitate reproducibility .
Q. Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, re-examine experimental conditions (e.g., hydrolysis time, pH) and validate using orthogonal methods (e.g., immunoassays vs. LC-MS). Reference guidelines for result presentation to ensure clarity in distinguishing observations from interpretations .
- Ethical and Reproducibility Standards : Pre-register experimental protocols in repositories like ClinicalTrials.gov for clinical studies. Adhere to CONSORT guidelines for randomized trials and provide raw data in supplementary materials to enable independent validation .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-PALHZPRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437848 | |
Record name | Epiandrosterone Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-00-5 | |
Record name | Epiandrosterone Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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